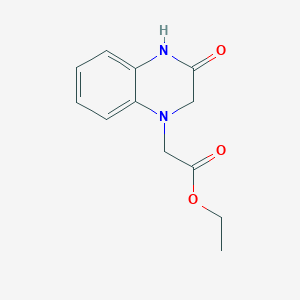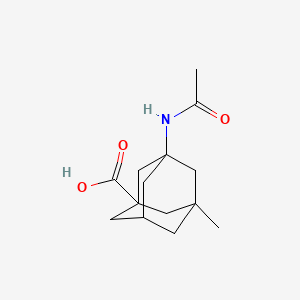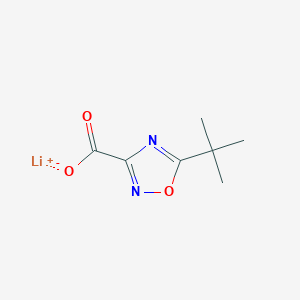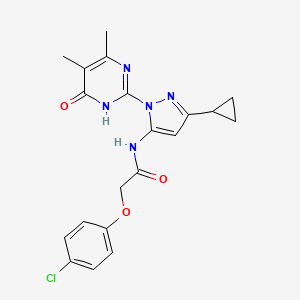
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate is a chemical compound with the molecular formula C12H14N2O3 . It is a derivative of quinoxaline, a class of compounds that exhibit a variety of biological activities including anticancer, antidiabetic, antimicrobial, anti-inflammatory, and anti-malarial properties .
Molecular Structure Analysis
The conformation of the ester substituent in Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate is partially determined by an intramolecular N—H O hydrogen bond . The CH/NH portion of the heterocyclic ring is disordered over two sites in a 0.930 (5):0.070 (5) ratio with the disorder also extending to the O atom involved in the intramolecular N—H O hydrogen bond .Physical And Chemical Properties Analysis
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate has a molecular weight of 234.25 . Other physical and chemical properties such as boiling point and density are not detailed in the available resources .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate has been studied for its potential as a corrosion inhibitor. Quantum chemical calculations based on Density Functional Theory (DFT) methods were performed on quinoxalines compounds, including a variant of this compound, to determine their efficiency as corrosion inhibitors for copper in nitric acid media. Theoretical results were consistent with experimental data, suggesting its effectiveness in this application (Zarrouk et al., 2014).
Molecular Structure Analysis
Studies on the crystal structure of variants of this compound have revealed significant details about its molecular interactions. For instance, one study detailed the short intramolecular contact between the nitrogen atom and a hydroxyl group in a related compound, providing insights into its molecular packing (Ferfra et al., 2000).
Tautomerism Studies
The compound has been a subject of tautomerism studies, where its structural isomers in different states (solid and solution) were analyzed. This study enhances understanding of its chemical properties and behavior (Chapman, 1966).
Inhibitor for c-Jun N-terminal Kinases
Derivatives of this compound have been synthesized and characterized for their potential as inhibitors for c-Jun N-terminal kinases. These studies included crystal structure analysis, molecular docking, and dynamics studies, suggesting potential therapeutic applications (Abad et al., 2020).
Antiviral Agent Research
Research has been conducted on novel quinoxaline derivatives, including variants of this compound, for their antiviral properties. These studies found that some derivatives exhibited potent activity against certain viral strains, hinting at its potential in antiviral drug development (Elzahabi, 2017).
Antimicrobial Activity
The compound's derivatives have been studied for their antimicrobial properties. This includes the synthesis of novel compounds with this chemical structure and testing their effectiveness against various bacteria and fungi (Moustafa & Elossaily, 2002).
Spectroscopic Analysis
Spectroscopic analysis like FT-IR, FT-Raman, and NMR have been conducted on derivatives of this compound. These studies provide insights into the molecular structure and potential pharmaceutical applications of these compounds (El-Azab et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-12(16)8-14-7-11(15)13-9-5-3-4-6-10(9)14/h3-6H,2,7-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWCBOWYLRLNMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CC(=O)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide](/img/structure/B2691146.png)

![2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691149.png)
![2-[(3-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2691153.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2691155.png)





![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2691165.png)

![5-Chloro-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2691168.png)
